molecular formula C8H16ClNOS B6275697 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride CAS No. 2763749-26-2

1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride

Cat. No.: B6275697
CAS No.: 2763749-26-2
M. Wt: 209.7
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Description

1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound that contains oxygen, sulfur, and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst in olefin metathesis reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound has been studied for its potential biological activity, including antibacterial and antituberculosis properties.

    Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific proteins, making them potential candidates for drug development.

    Industry: The unique structural features of the compound make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. This mechanism is particularly relevant in the context of its antibacterial and antituberculosis activity .

Comparison with Similar Compounds

Similar Compounds

    1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the sulfur atom present in 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride.

    1-oxa-9-thia-4-azaspiro[5.5]undecane-9,9-dione hydrochloride: This compound contains both oxygen and sulfur atoms but has a different substitution pattern.

Uniqueness

This compound is unique due to the presence of both oxygen and sulfur atoms within its spirocyclic structure. This combination of heteroatoms imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2763749-26-2

Molecular Formula

C8H16ClNOS

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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